molecular formula C10H14BrNO B1450249 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide CAS No. 1803599-97-4

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

Cat. No.: B1450249
CAS No.: 1803599-97-4
M. Wt: 244.13 g/mol
InChI Key: YCNLPNFWFFYBNF-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide is a chemical compound belonging to the class of tetrahydroquinolines Tetrahydroquinolines are derivatives of quinoline, a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The core tetrahydroquinoline structure can be synthesized through the reduction of quinoline or its derivatives. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

  • Methylation: The introduction of the methyl group at the 4-position of the tetrahydroquinoline ring is achieved through methylation reactions. Common methylating agents include methyl iodide or dimethyl sulfate.

  • Hydroxylation: The hydroxylation at the 8-position of the tetrahydroquinoline ring can be performed using oxidizing agents such as potassium permanganate or osmium tetroxide.

  • Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by treating the hydroxylated compound with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The choice of reagents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as ketones or aldehydes.

  • Reduction: Reduction reactions can reduce the carbonyl group back to a hydroxyl group or further reduce the ring structure.

  • Substitution: Substitution reactions can replace the hydrogen atoms on the ring with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

  • Reduction: Reducing agents like sodium borohydride, hydrogen gas with a palladium catalyst, and lithium aluminum hydride are frequently used.

  • Substitution: Halogenating agents such as bromine or iodine, and alkylating agents like methyl iodide or dimethyl sulfate are employed.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and reduced ring structures.

  • Substitution Products: Halogenated derivatives and alkylated compounds.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular processes such as DNA replication or protein synthesis, inducing apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.

  • Anticancer Activity: Targets DNA replication machinery, protein synthesis pathways, and apoptosis-related proteins.

Comparison with Similar Compounds

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide is compared with other similar compounds, such as:

  • 8-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the hydroxyl group at the 8-position.

  • Quinoline: The parent compound without the tetrahydro modification.

  • Tetrahydroquinoline derivatives: Other derivatives with different substituents on the ring.

Uniqueness: The presence of the hydroxyl group at the 8-position and the methyl group at the 4-position make this compound unique among tetrahydroquinoline derivatives, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNLPNFWFFYBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C1C=CC=C2O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 3
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 4
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 5
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

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